1-Iodobut-2-yne: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Advanced Organic Chemistry
1-Iodobut-2-yne: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary
For researchers, application scientists, and drug development professionals, the strategic selection of C4-building blocks is a critical determinant of synthetic efficiency. 1-Iodobut-2-yne (also known as 1-iodo-2-butyne or 2-butyne iodide) is a highly reactive, bifunctional propargylic electrophile. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic protocols, and its pivotal role in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products.
Chemical Identity and Physicochemical Properties
1-Iodobut-2-yne is characterized by the presence of a terminal methyl group, an internal alkyne, and a highly polarizable carbon-iodine bond. The propargylic position of the iodine atom makes this molecule an exceptionally potent electrophile for SN2 transformations, as the adjacent π -system stabilizes the transition state during nucleophilic attack.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-iodobut-2-yne | [1] |
| CAS Registry Number | 76778-00-2 | [2],[1] |
| Molecular Formula | C₄H₅I | [2],[1] |
| SMILES | CC#CCI | [3],[1] |
| InChIKey | LKAIOZOVAZYTRN-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Data
| Property | Value | Context / Causality |
| Molecular Weight | 179.99 g/mol | Computed standard mass[1]. |
| Boiling Point | 51-52 °C | Measured at reduced pressure due to thermal sensitivity[4]. |
| Density ( d18 ) | 1.8847 g/cm³ | High density is characteristic of heavy halogen substitution[5]. |
| Refractive Index ( nD18 ) | 1.5864 | Indicates high polarizability of the molecule[5]. |
| Partition Coefficient (XLogP3) | 2.1 | Demonstrates moderate lipophilicity, aiding in organic solvent solubility[1]. |
Note on Stability and Handling: Alkyl iodides, particularly propargylic ones, are sensitive to light and thermal degradation, often liberating elemental iodine ( I2 ) over time. It is highly recommended to store 1-iodobut-2-yne at -20 °C over copper wire or silver foil to scavenge free iodine, or to synthesize it fresh prior to critical coupling steps.
Synthetic Methodologies: Field-Proven Protocols
The synthesis of 1-iodobut-2-yne is typically achieved from the commercially available precursor 2-butyn-1-ol . Depending on reagent availability and scale, researchers can employ either a direct iodination (Appel reaction) or a two-step halogen exchange (Finkelstein reaction).
Figure 1: Synthetic pathways for 1-iodobut-2-yne via direct Appel reaction or two-step Finkelstein.
Protocol A: Direct Synthesis via the Appel Reaction
This method is highly preferred for its mild conditions, avoiding the use of strong aqueous acids (like HI) which could lead to unwanted hydration of the alkyne[6].
Scientific Causality: Triphenylphosphine ( PPh3 ) and iodine ( I2 ) form a reactive iodophosphonium intermediate. Imidazole is added not just as a base, but as a crucial nucleophilic catalyst and proton scavenger. It neutralizes the generated hydrogen iodide (HI), protecting the acid-sensitive alkyne and driving the formation of the active iodinating species.
Step-by-Step Procedure:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-butyn-1-ol (1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 , 0.1 M concentration).
-
Reagent Addition: Add PPh3 (1.5 equiv) and Imidazole (1.5 equiv) to the solution at room temperature. Stir until fully dissolved.
-
Iodination: Cool the mixture to 0 °C using an ice bath. Add elemental iodine ( I2 , 1.5 equiv) in small portions over 15 minutes. Self-Validation: The solution will initially turn dark brown but should lighten as the I2 is consumed by the phosphine.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the polar alcohol spot validates completion.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate reduces any unreacted, oxidative I2 into water-soluble iodide ( I− ), preventing product discoloration and degradation.
-
Isolation: Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure (careful: product is volatile). Purify via flash column chromatography (100% pentane or hexane) to yield the pure product.
Protocol B: Two-Step Synthesis via Finkelstein Halogen Exchange
When 1-bromo-2-butyne is readily available[7], the Finkelstein reaction offers a highly efficient route to the iodide derivative[8].
Scientific Causality: The reaction relies on the differential solubility of sodium halides in acetone. While sodium iodide (NaI) is highly soluble in acetone, sodium bromide (NaBr) is practically insoluble. As the SN2 exchange occurs, NaBr precipitates out of the solution, driving the equilibrium entirely to the right according to Le Chatelier's principle.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-bromo-2-butyne (1.0 equiv) in anhydrous acetone (0.2 M).
-
Exchange: Add anhydrous Sodium Iodide (NaI, 1.5 equiv).
-
Reflux: Heat the mixture to a gentle reflux (approx. 56 °C) for 2–3 hours. Self-Validation: The immediate and continuous precipitation of a white solid (NaBr) serves as a visual confirmation that the halogen exchange is actively proceeding.
-
Workup: Cool the mixture to room temperature and filter off the NaBr salts. Concentrate the filtrate under reduced pressure (avoiding high temperatures).
-
Purification: Redissolve the residue in diethyl ether, wash with water and saturated Na2S2O3 , dry over MgSO4 , and evaporate the solvent to yield 1-iodobut-2-yne.
Applications in Advanced Organic Synthesis
1-Iodobut-2-yne is predominantly utilized as a premium alkylating agent. Because iodine is a superior leaving group compared to bromine or chlorine, it lowers the activation energy required for SN2 transition states. This is particularly critical when alkylating sterically hindered enolates in the total synthesis of complex natural products.
Stereoselective Enolate Alkylation
In the synthesis of the antibiotic Pleuromutilin , Inoue and co-workers utilized 1-iodobut-2-yne to alkylate a highly complex, sterically congested bicyclic ketone intermediate[9]. Similarly, in the divergent total synthesis of Cephanolides A–D , stereoselective monoalkylation at the C1 position of an enone was achieved by generating a lithium enoxyborate intermediate (using LiHMDS and Et3B ) and trapping it specifically with 1-iodobut-2-yne[10]. The researchers noted that using the bromide analog led to undesired bisalkylation, proving the kinetic superiority of the iodide[10].
Figure 2: Mechanistic workflow of enolate alkylation utilizing 1-iodobut-2-yne as an electrophile.
Causality in Enolate Alkylation: Why use Lithium hexamethyldisilazide (LHMDS) or Lithium diisopropylamide (LDA) instead of standard bases like NaOH? LHMDS/LDA are strong, non-nucleophilic bases. At low temperatures (-78 °C), they quantitatively and irreversibly deprotonate the ketone to form the kinetic enolate without attacking the carbonyl carbon. The subsequent introduction of 1-iodobut-2-yne allows for a clean, rapid SN2 attack, minimizing thermodynamic equilibration and side-reactions.
Precursor for Transition Metal Catalysis
Beyond simple alkylations, the 2-butynyl moiety installed by this reagent frequently serves as a substrate for downstream transition-metal-catalyzed transformations, such as the Rh(I)-catalyzed Allenic Pauson–Khand reaction for constructing complex bicyclic skeletons[6], or tandem carbanion addition/cleavage reactions yielding alkynyl ketones[5].
References
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PubChem , "1-Iodobut-2-yne | C4H5I | CID 10197944", National Institutes of Health (NIH). URL:[Link]
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J. Am. Chem. Soc. 2022 , "Asymmetric Total Syntheses of Cephalotane-Type Diterpenoids Cephanolides A–D", American Chemical Society. URL:[Link]
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J. Org. Chem. 2003 , "Efficient Construction of the Bicyclo[5.3.0]decenone Skeleton Based on the Rh(I)-Catalyzed Allenic Pauson−Khand Reaction", American Chemical Society. URL:[Link]
-
J. Am. Chem. Soc. 2005 , "A Tandem Carbanion Addition/Carbon−Carbon Bond Cleavage Yields Alkynyl Ketones", American Chemical Society. URL:[Link]
-
Pronin et al. (Inoue Research Group) , "Synthesis of Pleuromutilin", J. Am. Chem. Soc. 2022, 144, 10174. URL:[Link]
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